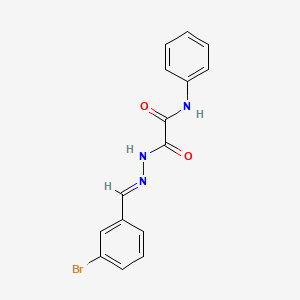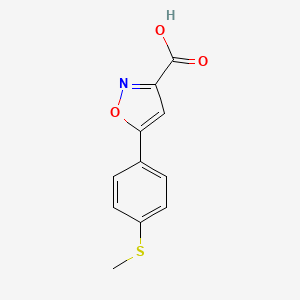![molecular formula C29H27N3O3S2 B12020182 (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-86-1](/img/structure/B12020182.png)
(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-3-(2-Furylmethyl)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist eine einzigartige Struktur auf, die einen Thiazolidinonring, einen Pyrazol-Rest und einen Furanring umfasst, was sie zu einem interessanten Thema für wissenschaftliche Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-(2-Furylmethyl)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiazolidinon-Kerns, gefolgt von der Einführung der Furan- und Pyrazolgruppen durch verschiedene Kupplungsreaktionen. Gängige Reagenzien, die in diesen Schritten verwendet werden, sind Thioamide, Aldehyde und Hydrazine unter Bedingungen wie Rückfluss in organischen Lösungsmitteln wie Ethanol oder Acetonitril.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs für Skalierbarkeit, Ausbeute und Wirtschaftlichkeit umfassen. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren zur Steigerung der Reaktionswirksamkeit und die Implementierung von Prinzipien der grünen Chemie zur Minimierung von Abfall und Umweltauswirkungen beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Die Verbindung this compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furanone zu bilden.
Reduktion: Der Thiazolidinonring kann zu Thiazolidinen reduziert werden.
Substitution: Der Pyrazol-Rest kann elektrophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Elektrophile wie Halogene (Br2, Cl2) oder Nitrogruppen (NO2) in Gegenwart von Katalysatoren wie Eisen (Fe) oder Aluminiumchlorid (AlCl3).
Hauptprodukte
Oxidation: Furanone und andere oxygenierte Derivate.
Reduktion: Thiazolidine und verwandte reduzierte Formen.
Substitution: Halogenierte oder nitrosubstituierte Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung auf ihr Potenzial als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Entdeckung und Entwicklung von Medikamenten macht.
Medizin
In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Vorläufige Studien können sich auf ihre Aktivität gegen bestimmte Krankheiten oder ihre Fähigkeit zur Modulation biologischer Pfade konzentrieren.
Industrie
In industriellen Anwendungen könnte die Verbindung als Zwischenprodukt bei der Produktion von Pharmazeutika, Agrochemikalien oder anderen Spezialchemikalien verwendet werden. Ihre einzigartige Struktur kann den Endprodukten wünschenswerte Eigenschaften verleihen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. Die genauen Pfade und Zielstrukturen hängen vom spezifischen biologischen Kontext ab und erfordern detaillierte biochemische Studien, um sie aufzuklären.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone ring can be reduced to thiazolidines.
Substitution: The pyrazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (Br2, Cl2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiazolidines and related reduced forms.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidinone: Verbindungen mit einem ähnlichen Thiazolidinon-Kern, aber unterschiedlichen Substituenten.
Pyrazole: Verbindungen mit einem Pyrazolring, denen jedoch die Thiazolidinon- oder Furangruppen fehlen.
Furane: Verbindungen mit einem Furanring, aber unterschiedlichen zusätzlichen funktionellen Gruppen.
Einzigartigkeit
Die Einzigartigkeit von (5Z)-3-(2-Furylmethyl)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one liegt in der Kombination dieser drei unterschiedlichen Einheiten, die einzigartige chemische Reaktivität und biologische Aktivität verleihen können, die bei einfacheren Analoga nicht beobachtet wird.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über die Verbindung, einschließlich ihrer Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
623934-86-1 |
|---|---|
Molekularformel |
C29H27N3O3S2 |
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O3S2/c1-19(2)18-35-25-12-11-21(14-20(25)3)27-22(16-32(30-27)23-8-5-4-6-9-23)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-16,19H,17-18H2,1-3H3/b26-15- |
InChI-Schlüssel |
XJLPGQQWLCRVLE-YSMPRRRNSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)OCC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-(4-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020103.png)


![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020122.png)
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B12020123.png)
![3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020130.png)
![5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole](/img/structure/B12020138.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12020146.png)
![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020161.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12020162.png)

![[2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12020188.png)

